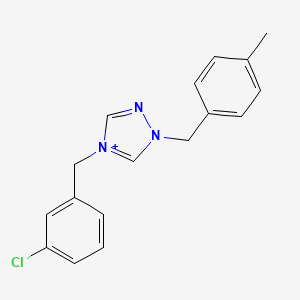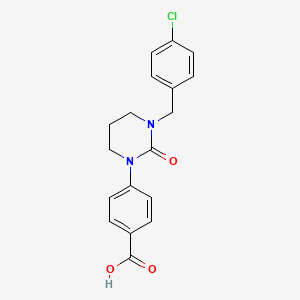![molecular formula C18H19N5O2 B13366876 N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a hydroxyphenyl group, a dimethylbenzamide core, and a tetraazolyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the direct condensation of benzoic acids and amines.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction with a suitable phenolic compound.
Incorporation of the Tetraazolyl Moiety: The tetraazolyl group can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide or nitrile compound.
Industrial Production Methods
Industrial production of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the hydroxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]benzamide: A simpler analog lacking the dimethyl and tetraazolyl groups.
N-(4-hydroxyphenethyl)benzamide: Another analog with a similar structure but different substituents.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazolyl moiety, which can enhance its binding affinity and specificity for certain molecular targets. The dimethyl groups also contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19N5O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-8-16(17(13(12)2)23-11-20-21-22-23)18(25)19-10-9-14-4-6-15(24)7-5-14/h3-8,11,24H,9-10H2,1-2H3,(H,19,25) |
Clé InChI |
XOBHCIZCZCSGQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
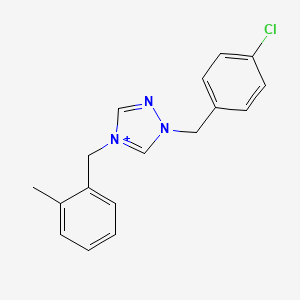
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
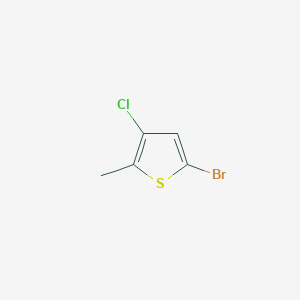


methanol](/img/structure/B13366824.png)
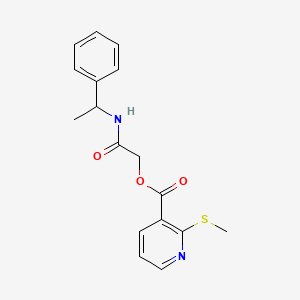
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)


![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
